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Compound of Interest

Compound Name: 6-Bromo-8-methyl-5-nitroquinoline

Cat. No.: B3282902

An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-8-methyl-5-
nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Bromo-8-methyl-5-nitroquinoline is not readily
available in published literature. This guide provides a comprehensive overview of its predicted
spectroscopic data based on the analysis of structurally related compounds. The experimental
protocols described are for the synthesis of key precursors that can be utilized to obtain the
target molecule.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many
synthetic and natural products with significant biological activities. Substituted quinolines,
particularly those bearing halogen, methyl, and nitro groups, have garnered considerable
interest in medicinal chemistry due to their potential as anticancer, antibacterial, and
antimalarial agents. This technical guide focuses on 6-Bromo-8-methyl-5-nitroquinoline, a
derivative for which detailed characterization is of interest for drug discovery and development
programs. This document compiles predicted spectroscopic data and relevant synthetic
methodologies to facilitate further research on this compound.

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 6-Bromo-8-methyl-5-
nitroquinoline. These predictions are derived from the known spectral data of analogous
compounds, including 6-bromoquinoline, 8-methylquinoline, and various nitro-substituted
guinolines.

Predicted *H NMR Data

The predicted chemical shifts (d) in ppm for the aromatic protons of 6-Bromo-8-methyl-5-
nitroquinoline are presented in Table 1. The predictions are based on the additive effects of
the bromo, methyl, and nitro substituents on the quinoline ring.

Table 1: Predicted *H NMR Spectroscopic Data (in CDCls)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
H-2 8.8-9.0 dd J=42,17Hz
H-3 75-7.7 dd J=85,42Hz
H-4 8.2-8.4 dd J=8.5,1.7Hz
H-7 7.8-8.0 S
-CHs 26-2.8 S

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.

Predicted **C NMR Data

The predicted chemical shifts for the carbon atoms of 6-Bromo-8-methyl-5-nitroquinoline are
listed in Table 2.

Table 2: Predicted 13C NMR Spectroscopic Data (in CDCIs)
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Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 152
C-3 122 - 124
C-4 135-137
C-4a 128 - 130
C-5 145 - 147
C-6 120 - 122
C-7 138 - 140
C-8 133-135
C-8a 147 - 149
-CHs 18 - 20

Reference compounds used for prediction include 6-bromoquinoline and 8-methylquinoline.[1]

[2]

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for 6-Bromo-8-methyl-5-nitroquinoline are
outlined in Table 3.

Table 3: Predicted IR Spectroscopic Data
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Predicted Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H Stretch 3050 - 3150 Medium

Asymmetric N-O Stretch (NO2) 1530 - 1560 Strong

Symmetric N-O Stretch (NO2) 1340 - 1370 Strong

C=N Stretch 1600 - 1620 Medium

C=C Stretch (Aromatic) 1450 - 1580 Medium-Strong

C-Br Stretch 500 - 600 Medium

Predictions are based on general IR data for aromatic nitro compounds and halogenated
quinolines.[3][4]

Predicted Mass Spectrometry Data

The predicted major fragments in the mass spectrum of 6-Bromo-8-methyl-5-nitroquinoline
are listed in Table 4. The molecular ion peak is expected to show a characteristic isotopic
pattern due to the presence of the bromine atom (“°Br and 8!Br in approximately 1:1 ratio).

Table 4: Predicted Mass Spectrometry (El) Data

m/z Predicted Fragment
266/268 [M]* (Molecular lon)
220/222 [M - NO2]*

141 [M - Br- NO2]*

Predictions are based on common fragmentation patterns of nitroaromatic and brominated
heterocyclic compounds.

Experimental Protocols
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While a direct synthesis for 6-Bromo-8-methyl-5-nitroquinoline is not documented, a
plausible synthetic route involves the nitration of 6-Bromo-8-methylquinoline. The protocols for
the synthesis of this precursor and a general nitration procedure are provided below.

Synthesis of 6-Bromo-8-methylquinoline

The synthesis of 6-Bromo-8-methylquinoline can be achieved through various established
methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, followed
by bromination. A general procedure for the bromination of an 8-substituted quinoline is as
follows:

Protocol: Bromination of 8-Methylquinoline

Dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic
acid.

e Slowly add a solution of molecular bromine (1 equivalent) in the same solvent to the reaction
mixture at room temperature, while protecting from light.

 Stir the reaction mixture for 24-48 hours.
e Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate
to quench excess bromine, followed by a wash with a saturated sodium bicarbonate solution.

» Extract the product with a suitable organic solvent (e.g., dichloromethane).

e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of 6-Bromo-8-methyl-5-
nitroquinoline

This proposed method is adapted from the nitration of 6-bromoquinoline.[5][6]
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Protocol: Nitration of 6-Bromo-8-methylquinoline

e Cool a solution of 6-Bromo-8-methylquinoline (1 equivalent) in concentrated sulfuric acid to
0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid
(nitrating mixture) dropwise to the quinoline solution, ensuring the temperature does not
exceed 5 °C.

« Stir the reaction mixture at this temperature for 1-2 hours.
o Carefully pour the reaction mixture onto crushed ice.

o Neutralize the mixture with a suitable base (e.g., agueous ammonia or sodium hydroxide
solution) until a precipitate forms.

« Filter the precipitate, wash with cold water, and dry.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-
Bromo-8-methyl-5-nitroquinoline.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 6-Bromo-8-methyl-5-
nitroquinoline.

Starting Material Intermediate Final Product

Bromination Nitration
(Brz, CHCIs) |
>

HNO3, H2SO4

8-Methylquinoline 6-Bromo-8-methylquinoline 6-Bromo-8-methyl-5-nitroquinoline

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Bromo-8-methyl-5-nitroquinoline.

Potential Biological Activity and Signaling Pathway
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Nitro- and bromo-substituted quinolines have been reported to exhibit a range of biological
activities, including anticancer properties. Some quinoline derivatives act as topoisomerase |
inhibitors, interfering with DNA replication and repair in cancer cells.[7][8] The diagram below
illustrates this general mechanism of action.
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Caption: Potential mechanism of action via Topoisomerase | inhibition.
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Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and plausible
synthetic routes for 6-Bromo-8-methyl-5-nitroquinoline. The information presented herein is
intended to serve as a valuable resource for researchers and scientists in the fields of
medicinal chemistry and drug development, enabling them to embark on the synthesis,
characterization, and biological evaluation of this and related novel quinoline derivatives.
Further experimental validation is necessary to confirm the data and explore the therapeutic
potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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